2,5-Dimethyl-pyridineformamide
Overview
Description
2,5-Dimethyl-pyridineformamide is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by a pyridine ring that is partially saturated, with two methyl groups at the 2 and 5 positions and a carboxamide group at the 2 position. Dihydropyridines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-pyridineformamide typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this specific compound, the reaction involves:
Aldehyde: Acetaldehyde
β-Ketoester: Methyl acetoacetate
Ammonia: Ammonium acetate
The reaction is carried out under reflux conditions in ethanol, leading to the formation of the dihydropyridine ring. The carboxamide group is introduced through subsequent reactions involving the appropriate amide-forming reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-pyridineformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated dihydropyridine derivatives.
Scientific Research Applications
2,5-Dimethyl-pyridineformamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals, particularly calcium channel blockers.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-pyridineformamide involves its interaction with specific molecular targets. In medicinal applications, dihydropyridines are known to act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, blocking the passage of calcium ions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used to treat hypertension and angina.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
2,5-Dimethyl-pyridineformamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines. Its carboxamide group can participate in hydrogen bonding, potentially enhancing its binding affinity to molecular targets.
Properties
IUPAC Name |
2,5-dimethyl-1H-pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-8(2,7(9)11)10-5-6/h3-5,10H,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKCGJGAPGIECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(C=C1)(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703098 | |
Record name | 2,5-Dimethyl-1,2-dihydropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-59-2 | |
Record name | 2,5-Dimethyl-1,2-dihydropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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